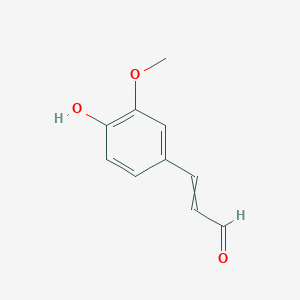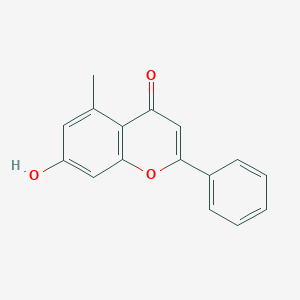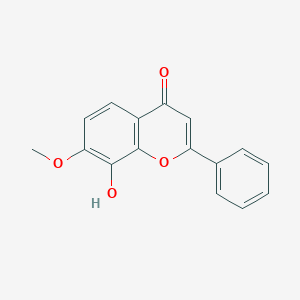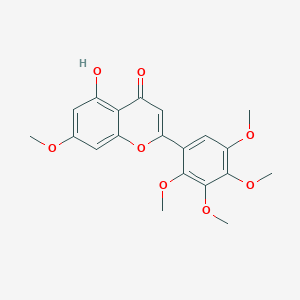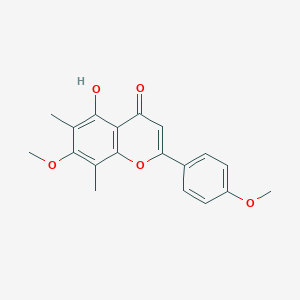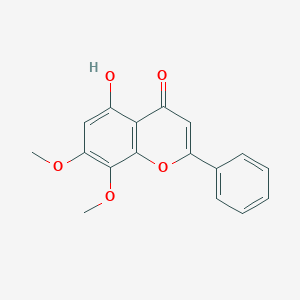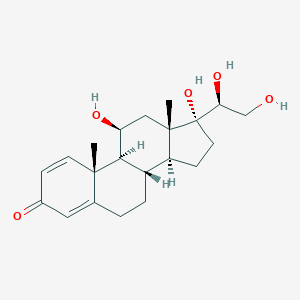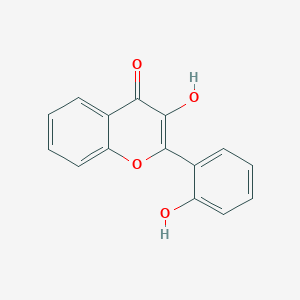
3,2'-ジヒドロキシフラボン
概要
説明
Synthesis Analysis
The synthesis of 3,2’-Dihydroxyflavone has been studied in the context of stem cell research. For instance, it has been used in the culture of Wharton’s Jelly-derived Mesenchymal Stem Cells (WJ-MSCs) at concentrations ranging from 1 to 8 μM .Molecular Structure Analysis
The molecular structure of 3,2’-Dihydroxyflavone consists of a flavonoid backbone with hydroxyl groups attached at the 3 and 2’ positions . The structure is close to that of 3-hydroxyflavone .Chemical Reactions Analysis
While specific chemical reactions involving 3,2’-Dihydroxyflavone are not detailed in the search results, it has been used in stem cell cultures, suggesting it may interact with biological molecules in this context .Physical And Chemical Properties Analysis
3,2’-Dihydroxyflavone has a density of 1.4±0.1 g/cm3, a boiling point of 465.5±45.0 °C at 760 mmHg, and a flash point of 181.3±22.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .科学的研究の応用
創傷治癒と皮膚再生
3,2'-ジヒドロキシフラボン (3,2'-DHF) は、創傷治癒と皮膚再生に不可欠なヒト誘導多能性幹細胞 (iPSC) の増殖速度と幹細胞性を高めることが示されています。 研究によると、3,2'-DHF 処理された間葉系幹細胞 (MSC) は、ナイーブ MSC と比較して、タンパク質レベルで AKT および ERK シグナルの増加を示しています .
幹細胞研究
幹細胞研究では、3,2'-DHF は、hiPSC の解離誘発性アポトーシスを減少させながら、細胞増殖とナイーブ幹細胞マーカーの発現を大幅に増加させます . これにより、3,2'-DHF は、さまざまな治療用途に不可欠な幹細胞の生存と維持を改善できることが示唆されています。
Safety and Hazards
作用機序
Target of Action
3,2’-Dihydroxyflavone (3,2’-DHF) primarily targets mesenchymal stem cells (MSCs) . It enhances the self-renewal and differentiation potential of these cells . The compound also significantly increases the proliferation rate and expression of naïve stemness markers .
Mode of Action
3,2’-DHF interacts with its targets, leading to an increase in cell proliferation and expression of naïve stemness markers . It also decreases the dissociation-induced apoptosis of human induced pluripotent stem cells (hiPSCs) . The compound upregulates intracellular glutathione (GSH), leading to an increase in the percentage of GSH-high cells .
Biochemical Pathways
The compound affects the mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway . The wound-healing capacity of extracellular vesicles (EVs) produced by MSCs treated with 3,2’-DHF is mediated by the upregulation of this signaling pathway . The protein level of p-ERK under inhibition of MEK signals is maintained in 3,2’-DHF-treated fibroblasts .
Pharmacokinetics
It is known that the compound significantly increases cell proliferation and expression of naïve stemness markers . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 3,2’-DHF’s action include enhanced self-renewal and differentiation potential of MSCs , increased cell proliferation and expression of naïve stemness markers , and decreased dissociation-induced apoptosis of hiPSCs . The compound also upregulates intracellular GSH, leading to an increase in the percentage of GSH-high cells .
生化学分析
Biochemical Properties
3,2’-Dihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been shown to have a much lower pKa value, indicating a stronger inter-ring interaction . This interaction weakens the bonding of the proton at position 3, which is attributed to the substitution by a hydroxyl group on position 2’ .
Cellular Effects
3,2’-Dihydroxyflavone has significant effects on various types of cells and cellular processes. It has been found to significantly increase cell proliferation and expression of naïve stemness markers, and decrease the dissociation-induced apoptosis of human pluripotent stem cells . It also enhances the mesodermal differentiation and differentiation into CD34+ CD45+ hematopoietic progenitor cells (HPC) and natural killer cells (NK) cells .
Molecular Mechanism
The molecular mechanism of action of 3,2’-Dihydroxyflavone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to be a direct and potent inhibitor of pyridoxal phosphatase, binding and reversibly inhibiting this enzyme with low micromolar affinity and sub-micromolar potency .
Temporal Effects in Laboratory Settings
The effects of 3,2’-Dihydroxyflavone change over time in laboratory settings. It has been observed that this compound enhances the wound-healing capacity of extracellular vesicles, mediated by the upregulation of mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling .
Dosage Effects in Animal Models
The effects of 3,2’-Dihydroxyflavone vary with different dosages in animal models. For instance, it has been found that 7,8-DHF has a longer half-life in monkeys’ plasma, reaching 2–3 times that in mice .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It has been suggested that the nuclear localization of flavonoids, including 3,2’-Dihydroxyflavone, may have signaling functions to regulate pathways necessary for plant defense .
特性
IUPAC Name |
3-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-7-3-1-5-9(11)15-14(18)13(17)10-6-2-4-8-12(10)19-15/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECGDSZOFMYGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332408 | |
| Record name | 3,2'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6068-76-4 | |
| Record name | 2′,3-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,2'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential therapeutic applications of 3,2'-Dihydroxyflavone?
A1: Research suggests that 3,2'-Dihydroxyflavone (3,2'-DHF) holds promise for various therapeutic applications. Studies have demonstrated its ability to enhance the proliferation and pluripotency of human pluripotent stem cells (hiPSCs), making it potentially valuable for stem cell research and therapy. [, ] Notably, 3,2'-DHF treatment has been linked to increased expression of pluripotency markers like OCT4, SOX2, and NANOG, along with the activation of self-renewal-related kinases such as STAT3 and AKT. [] Furthermore, 3,2'-DHF has shown potential in improving wound healing and skin regeneration, particularly when incorporated into mesenchymal stem cell-derived extracellular vesicles (MSC-EVs). []
Q2: How does the structure of 3,2'-Dihydroxyflavone influence its biological activity?
A2: The specific arrangement of hydroxyl groups on the flavone backbone contributes significantly to 3,2'-DHF's biological activities. While the exact mechanisms are still being explored, research suggests that the presence and position of these hydroxyl groups are crucial for its interaction with specific cellular targets. [] For example, the antimicrobial activity of 3,2'-DHF is attributed to these hydroxyl groups, particularly against the yeast Saccharomyces cerevisiae. [] This highlights the importance of understanding structure-activity relationships for developing more potent and targeted therapies based on 3,2'-DHF.
Q3: What are the known effects of 3,2'-Dihydroxyflavone on stem cell differentiation?
A3: 3,2'-DHF has demonstrated a positive influence on the differentiation of stem cells into specific lineages. Studies show that 3,2'-DHF treatment can enhance the differentiation of hiPSCs into hematopoietic progenitor cells (HPCs) and natural killer (NK) cells, indicating its potential in regenerative medicine and immunotherapy. [] Additionally, research suggests that 3,2'-DHF-treated iPSCs exhibit improved differentiation into mature neurons, suggesting potential applications in neurodegenerative disease models and therapies. [] These findings highlight the potential of 3,2'-DHF to direct stem cell fate and contribute to the development of cell-based therapies.
Q4: Has 3,2'-Dihydroxyflavone been isolated from natural sources, and if so, which ones?
A4: Yes, 3,2'-Dihydroxyflavone is a naturally occurring flavone. It has been successfully isolated from Marsdenia tinctoria, a plant native to Borneo, Malaysia. [] This discovery highlights the rich diversity of bioactive compounds found in nature and underscores the importance of exploring natural sources for potential therapeutic agents.
Q5: Are there any known mechanisms of resistance or cross-resistance to 3,2'-Dihydroxyflavone?
A5: Currently, specific mechanisms of resistance or cross-resistance to 3,2'-Dihydroxyflavone have not been fully elucidated in the available literature. Further research is needed to determine if prolonged exposure to 3,2'-DHF could potentially lead to the development of resistance, particularly in the context of its antimicrobial properties. [] Understanding potential resistance mechanisms is crucial for developing strategies to mitigate this risk and ensure the long-term efficacy of 3,2'-DHF-based therapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





